Sodium 17beta-estradiol sulfate
Description
Significance in Steroid Biochemistry and Endocrine Systems Research
Sodium 17beta-estradiol sulfate (B86663) serves as a crucial molecule for investigating the dynamics of estrogen action. Although biologically inactive on its own, it can be converted back to the highly active 17beta-estradiol by the enzyme steroid sulfatase (STS). wikipedia.org This reversible conversion highlights its function as a reservoir for active estrogens, particularly in hormone-responsive tissues like the breast and uterus. wikipedia.orgnih.gov
The balance between sulfation (inactivation) by sulfotransferases (SULTs) and desulfation (activation) by STS is a key regulatory mechanism in controlling local estrogen concentrations. frontiersin.org This interplay is of significant interest in the study of hormone-dependent cancers, such as breast and endometrial cancer, where dysregulation of these enzymes can lead to altered estrogen signaling and disease progression. nih.govportlandpress.com Research into sodium 17beta-estradiol sulfate and its metabolizing enzymes provides valuable insights into the mechanisms that govern estrogen homeostasis and the development of endocrine-related pathologies.
Overview of Endogenous Estrogen Metabolism and Conjugation Pathways
Endogenous estrogens, primarily 17beta-estradiol and estrone (B1671321), undergo extensive metabolism, mainly in the liver, to facilitate their excretion. pharmgkb.orgnpwomenshealthcare.com This process involves two main phases. Phase I metabolism consists of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various catechol estrogens. nih.gov
Phase II metabolism involves the conjugation of estrogens and their metabolites with water-soluble molecules, a critical step for increasing their polarity and facilitating their elimination from the body. nih.gov The two principal conjugation pathways are glucuronidation and sulfation. pharmgkb.org Sulfation, the addition of a sulfonate group, is catalyzed by sulfotransferase enzymes, with SULT1E1 showing a particularly high affinity for estrogens. frontiersin.orgnih.gov This process converts potent estrogens into their inactive sulfated forms, such as 17beta-estradiol sulfate and estrone sulfate. nih.gov While initially viewed solely as a detoxification and elimination pathway, it is now understood that conjugation, particularly sulfation, plays a more complex regulatory role. oup.com
Central Role of Sulfated Estrogens in Hormone Dynamics
Sulfated estrogens, despite their biological inactivity, are not merely waste products. They represent a large circulating reservoir of potential hormonal activity. oup.com Estrone sulfate, for instance, is the most abundant circulating estrogen, with concentrations significantly higher than unconjugated estrogens. oup.com This pool of sulfated estrogens can be readily converted back to their active forms in peripheral tissues that express steroid sulfatase. wikipedia.org
Interactive Data Table: Key Enzymes in Estrogen Metabolism
| Enzyme | Function | Role in 17beta-estradiol Sulfate Metabolism |
| Steroid Sulfatase (STS) | Removes the sulfate group from steroid sulfates. | Converts inactive 17beta-estradiol sulfate back to active 17beta-estradiol. wikipedia.org |
| Sulfotransferase 1E1 (SULT1E1) | Adds a sulfate group to estrogens. | Inactivates 17beta-estradiol by converting it to 17beta-estradiol sulfate. frontiersin.orgnih.gov |
| 17beta-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconverts estrone and 17beta-estradiol. | Can influence the pool of 17beta-estradiol available for sulfation. pharmgkb.org |
| Aromatase (CYP19A1) | Converts androgens to estrogens. | Produces the primary estrogens that can then be sulfated. portlandpress.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJQCTISQYSLPF-CMZLOHJFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964483 | |
| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4999-79-5 | |
| Record name | Estradiol-3-sulfate, sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004999795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-(hydrogen sulfate), sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 17.BETA.-ESTRADIOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM8TR56GZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Sodium 17beta Estradiol Sulfate
Enzymatic Sulfation of Estrogens
The sulfation of estrogens is a phase II metabolic reaction that attaches a sulfonate group to the estrogen molecule, a process also known as sulfoconjugation. This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). Upon sulfation, the resulting estrogen sulfates, such as sodium 17beta-estradiol sulfate (B86663), exhibit increased water solubility and are generally considered biologically inactive as they cannot effectively bind to estrogen receptors. nih.gov This inactivation is a reversible process, as another enzyme, steroid sulfatase (STS), can hydrolyze the sulfate group, converting the inactive estrogen sulfate back into its active form. nih.gov
Cytosolic Sulfotransferases (SULTs) in 17beta-estradiol Sulfation
Cytosolic sulfotransferases are the primary enzymes responsible for the sulfation of estrogens in humans. nih.gov There are several SULT isoenzymes, each with varying substrate specificities and tissue distribution. The sulfation of 17beta-estradiol is a key step in regulating the levels of this potent estrogen.
Estrogen sulfotransferase (SULT1E1) is the principal enzyme involved in the sulfation of estrogens, demonstrating a high affinity for 17beta-estradiol. nih.govnih.gov This high affinity, with Km values in the nanomolar range, underscores its crucial role in modulating estrogen activity and maintaining homeostasis. mdpi.compnas.org SULT1E1 catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of estradiol (B170435). nih.govencyclopedia.pub This enzymatic action effectively inactivates estradiol, preventing its interaction with estrogen receptors. nih.gov
Besides 17beta-estradiol, SULT1E1 also efficiently sulfates other endogenous and synthetic estrogens, including estrone (B1671321) and ethinylestradiol. mdpi.com The enzyme exhibits substrate inhibition at increasing concentrations of both 17beta-estradiol and estrone. mdpi.com The specificity of SULT1E1 for estrogens is significantly greater than that of other SULTs. nih.gov
| Substrate | SULT Isoenzyme | Affinity (Km) |
| 17beta-estradiol | SULT1E1 | Nanomolar range |
| Estrone | SULT1E1 | Nanomolar range |
| Ethinylestradiol | SULT1E1 | Nanomolar range |
| Dehydroepiandrosterone (B1670201) (DHEA) | SULT2A1 | ~0.8 µM |
| 17beta-estradiol | SULT2A1 | Higher Km than SULT1E1 |
| Dehydroepiandrosterone (DHEA) | SULT2B1 | - |
| 17beta-estradiol | SULT2B1a | - |
This table summarizes the substrate specificities of key sulfotransferases involved in estrogen metabolism.
While SULT1E1 is the primary enzyme for estrogen sulfation, other SULT isoenzymes also contribute to this metabolic pathway.
SULT2A1 , also known as dehydroepiandrosterone sulfotransferase (DHEA-ST), can sulfate a broad range of substrates, including steroids like DHEA, androgens, and estrogens. nih.govresearchgate.net Although its affinity for estrogens is lower than that of SULT1E1, it can catalyze the sulfation of 17beta-estradiol. nih.govresearchgate.net SULT2A1 is the major SULT2 enzyme expressed in the liver and plays a role in the detoxification of xenobiotics and the homeostasis of steroid hormones. nih.gov
SULT2B1 exists in two isoforms, SULT2B1a and SULT2B1b. SULT2B1a is expressed in steroid hormone-responsive tissues such as the prostate, ovary, and placenta and is known to sulfate 3β-hydroxysteroids like DHEA and pregnenolone. researchgate.net Studies have also indicated that SULT2B1a is capable of sulfating 17β-estradiol. researchgate.net
Co-substrate Requirements for Sulfation (e.g., 3'-Phosphoadenosine-5'-phosphosulfate - PAPS)
The enzymatic sulfation of 17beta-estradiol by sulfotransferases is critically dependent on a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . nih.govnih.gov SULTs catalyze the transfer of the sulfonate group (SO3-) from PAPS to the hydroxyl group of the estrogen substrate. nih.govmdpi.com The by-product of this reaction is adenosine 3', 5'-diphosphate (PAP). nih.gov The synthesis of PAPS is catalyzed by PAPS synthase enzymes (PAPSS), which are essential for maintaining the cellular supply of this co-substrate for all sulfotransferase reactions. nih.gov
Molecular Regulation of Sulfotransferase Gene Expression
The expression of sulfotransferase genes is a complex process regulated by various molecular mechanisms, including the involvement of nuclear receptors. For instance, the expression of the SULT1E1 gene can be influenced by factors that affect its promoter activity. nih.gov The SULT2A1 gene's expression is regulated at the transcriptional level by nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). nih.gov Furthermore, 17beta-estradiol itself can induce the expression of SULT2A1 through the estrogen receptor α (ERα), involving both classical and nonclassical mechanisms of ERα action. nih.govnih.gov Genetic polymorphisms in SULT genes can also lead to variations in enzyme activity among individuals, potentially affecting estrogen metabolism. nih.gov
Tissue-Specific Expression Patterns of Sulfotransferases
Sulfotransferase isoenzymes exhibit distinct tissue-specific expression patterns, which dictates the local capacity for estrogen sulfation.
SULT1E1 is highly expressed in a wide range of fetal tissues, including the liver, lung, and kidney. nih.gov In adults, its expression is generally lower but can be found in hormone-dependent tissues like the endometrium and testis. nih.gov SULT1E1 is also expressed in the intestine and liver, where it plays a significant role in the first-pass metabolism of estrogens. encyclopedia.pub
SULT2A1 is predominantly expressed in the liver and the adrenal glands, including the fetal adrenal gland. nih.gov
SULT2B1a is expressed in steroid hormone-responsive tissues such as the prostate, breast, placenta, and endometrium. researchgate.net
The differential expression of these enzymes in various tissues highlights the importance of localized estrogen metabolism in regulating hormone action.
Deconjugation and Activation via the Sulfatase Pathway
The sulfatase pathway is a critical mechanism for the local production of active estrogens in various tissues. This pathway facilitates the conversion of biologically inactive estrogen sulfates, which are abundant in circulation, into potent estrogens. The process begins with the cellular uptake of these sulfated precursors, primarily estrone-3-sulfate, followed by enzymatic reactions that yield the most potent endogenous estrogen, 17beta-estradiol.
Steroid Sulfatase (STS) Mediated Hydrolysis of Estradiol Sulfates
Steroid sulfatase (STS), also known as arylsulfatase C, is the key enzyme initiating the sulfatase pathway. nih.gov Located in the endoplasmic reticulum, STS catalyzes the hydrolysis of various steroid sulfates by removing the sulfate group, thereby converting them into their unconjugated, biologically active forms. nih.govwikipedia.org Its substrates include estrone sulfate (E1S), dehydroepiandrosterone sulfate (DHEAS), and 17beta-estradiol sulfate (E2S). oup.comwikipedia.org While 17beta-estradiol sulfate is a substrate, the enzyme shows the highest catalytic activity for estrone sulfate. nih.gov By hydrolyzing these precursors, STS plays a pivotal role in regulating the formation of biologically active steroids that can influence cellular processes. oup.comnih.gov The action of STS is particularly significant in hormone-dependent tissues where it contributes substantially to the in-situ production of estrogens. oup.com
Conversion Cascade: Estrone-3-sulfate to Estrone and 17beta-estradiol
The conversion of circulating, inactive estrogen sulfates into the potent 17beta-estradiol within target tissues follows a sequential cascade. nih.gov The process is initiated by the transport of estrone-3-sulfate (E1S) from the bloodstream into the cell, a process facilitated by transporters from the organic anion-transporting polypeptide (OATP) family. nih.govresearchgate.net
Once inside the cell, the cascade proceeds as follows:
Desulfation: Steroid sulfatase (STS) hydrolyzes estrone-3-sulfate, removing the sulfate moiety to produce unconjugated estrone (E1). nih.govnih.gov Estrone itself is a relatively weak estrogen.
Reduction: Estrone is then converted to the highly potent 17beta-estradiol (E2) through the action of reductive 17beta-hydroxysteroid dehydrogenases (17beta-HSDs). nih.govresearchgate.net
This pathway allows tissues to generate biologically active E2 locally, which can then bind to and activate estrogen receptors, stimulating estrogenic effects. researchgate.net This conversion of circulating E1S to E2 has been identified as a significant source of estradiol in postmenopausal women, particularly in the context of both benign and malignant ovarian tumors. wikipedia.orgnih.gov
Interplay with 17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs) in Estrogen Interconversion
The final and critical step in the sulfatase pathway, the conversion between estrone (E1) and 17beta-estradiol (E2), is controlled by the 17beta-hydroxysteroid dehydrogenase (17beta-HSD) family of enzymes. nih.govnih.gov These enzymes catalyze the reversible interconversion between the low-activity 17-keto steroid E1 and the potent 17beta-hydroxy steroid E2. nih.govoncotarget.com
The balance of local estrogenic activity is determined by the expression and activity of two opposing types of 17beta-HSDs:
Reductive 17beta-HSDs: These enzymes, such as 17beta-HSD type 1 (HSD17B1), primarily catalyze the reduction of E1 to the more potent E2. researchgate.netoncotarget.com HSD17B1 is considered the major enzyme for E2 production in tissues like the breast and endometrium. nih.govoncotarget.com
Oxidative 17beta-HSDs: Conversely, enzymes like 17beta-HSD type 2 (HSD17B2) predominantly catalyze the oxidation of E2 back to the less active E1. researchgate.netwikipedia.org This action serves to inactivate the potent estrogen and is considered antiestrogenic. wikipedia.org
Therefore, the interplay between STS, which provides the E1 substrate, and the various 17beta-HSD isozymes, which control the E1/E2 ratio, is fundamental in modulating the level of active 17beta-estradiol in peripheral tissues. nih.gov
| Enzyme Family | Key Isozyme(s) | Primary Function in Estrogen Metabolism | Effect on Estrogenic Activity |
| Steroid Sulfatase (STS) | STS (Arylsulfatase C) | Hydrolyzes Estrone Sulfate (E1S) to Estrone (E1) | Increases substrate for active estrogen synthesis |
| Reductive 17β-HSDs | 17β-HSD Type 1 | Converts Estrone (E1) to 17β-Estradiol (E2) | Increases potent estrogen levels |
| Oxidative 17β-HSDs | 17β-HSD Type 2, Type 4, Type 8 | Converts 17β-Estradiol (E2) back to Estrone (E1) | Decreases potent estrogen levels |
Molecular Regulation of Steroid Sulfatase Gene Expression and Activity
The expression and activity of the steroid sulfatase (STS) gene are subject to complex regulation by various molecular factors, including cytokines and inflammatory pathways. oup.com Although the STS gene is located on the X-chromosome, it escapes X-inactivation. oup.com
Research has identified several key regulators:
Cytokines: The activity of STS can be modulated by cytokines, though the effects can be contradictory depending on the context. For instance, in breast cancer cells, the inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) act together to increase STS activity. oup.com In contrast, Interleukin-1β (IL-1β) has been shown to decrease STS activity and mRNA expression in human endometrial stromal cells. oup.com
NF-κB Pathway: In chronic inflammatory liver diseases, STS has been identified as a novel target gene for the nuclear factor-kappa B (NF-κB) transcription factor. nih.govsigmaaldrich.com Inflammatory stimuli that activate NF-κB lead to an induction of STS gene expression. nih.govsigmaaldrich.com This creates a negative feedback loop where inflammation boosts STS expression, leading to increased local conversion of estrogen sulfates to active estrogens, which in turn possess anti-inflammatory properties that can attenuate the NF-κB-mediated inflammation. nih.gov
While these regulatory mechanisms have been identified, much is still unknown about the complete picture of what controls STS expression and activity in different physiological and pathological states. oup.comnih.gov
Tissue-Specific Activity of Steroid Sulfatase
Steroid sulfatase is widely distributed throughout the human body, but its expression and activity levels vary considerably among different tissues. oup.comnih.gov This tissue-specific activity is crucial for the local, or "intracrine," production of active steroid hormones from circulating sulfated precursors. nih.gov
High levels of STS activity are found in:
Placenta: The placenta is considered the richest source of STS. oup.com
Reproductive Tissues: Significant activity is present in the endometrium, ovaries, prostate, and testes. oup.com
Breast Tissue: STS expression is notably increased in malignant breast tumors compared to nonmalignant tissue, highlighting its role in hormone-dependent cancers. oup.comnih.gov
Other Tissues: The enzyme is also found in the liver, adrenal glands, skin, brain, bone, and adipose tissue. oup.comnih.gov
The specific enzymatic activity can differ dramatically. For example, the STS activity in adipocytes (fat cells) is approximately 50 to 100 times lower than in the placenta. nih.gov Furthermore, different tissues may use distinct promoters to regulate STS transcription, as seen in adipose tissue compared to the placenta. nih.gov The pattern of STS isozymes can also vary, leading to significant differences in activity across tissues like the thyroid, kidney, and liver. nih.gov
| Tissue | Relative STS Activity/Expression | Key Role |
| Placenta | Very High | Major source of the enzyme |
| Breast (Malignant) | High (Increased) | In-situ estrogen production for tumor growth |
| Endometrium | High | Local estrogen synthesis |
| Liver | Moderate | Estrogen homeostasis and metabolism |
| Adipose Tissue | Low | Local conversion of adrenal androgens and estrogens |
| Skin | Present | Deficiency linked to X-linked ichthyosis |
| Brain | Present | Potential role in cognitive function |
Dynamic Equilibrium and Reciprocal Regulation between Sulfation and Desulfation
The local concentration of active estrogens in target tissues is not solely dependent on the activation of sulfated precursors but is tightly controlled by a dynamic balance between two opposing enzymatic processes: sulfation and desulfation. nih.govbioscientifica.com This reciprocal regulation ensures that the potent biological effects of steroids are precisely managed. nih.gov
The key enzymes governing this equilibrium are:
Steroid Sulfatase (STS): As discussed, STS catalyzes desulfation, the hydrolysis of inactive steroid sulfates (like E1S) into active, unconjugated steroids (like E1). nih.gov This is the activating, or "forward," reaction in the sulfatase pathway.
Estrogen Sulfotransferases (SULTs): These enzymes, particularly SULT1E1, catalyze the reverse reaction, sulfation. nih.govresearchgate.net They transfer a sulfonate group from a donor molecule (3'-phosphoadenosine 5'-phosphosulfate, or PAPS) to an estrogen, converting active forms like estrone and estradiol back into their inactive, water-soluble sulfated forms (E1S and E2S). nih.gov This process facilitates their excretion or maintains them in an inactive circulating reservoir. wikipedia.orgresearchgate.net
This interplay creates a dynamic system where sulfation acts as a mechanism to inactivate and store estrogens, while desulfation releases them in their active form. bioscientifica.comresearchgate.net The net level of active estrogen within a cell is therefore determined by the relative expression and activity of STS versus SULTs. nih.gov In pathologies like hormone-dependent cancers, a shift in this balance, often characterized by high STS and low SULT1E1 expression, can lead to elevated local estrogen levels, promoting cell proliferation. nih.gov
Cellular Uptake and Transport Mechanisms of Estrogen Sulfates
Due to their hydrophilic nature, polar estrogen sulfates such as sodium 17beta-estradiol sulfate are unlikely to permeate the plasma membrane through simple diffusion. nih.gov Instead, their entry into cells is facilitated by specific carrier-mediated transport systems. nih.gov These transport proteins belong to different families of Solute Carrier (SLC) transporters, which are crucial for the cellular accumulation of estrogen sulfates. nih.gov The uptake of these sulfated steroids is a critical step in the "sulfatase pathway," where they are converted intracellularly to biologically active estrogens. nih.gov This transport is an active process, as demonstrated in studies with human breast cancer cells, where the uptake of estrone-3-sulfate showed saturable kinetics. nih.gov Various transporter families, including Organic Anion Transporting Polypeptides (OATPs) and other Solute Carrier (SLC) transporters, play a significant role in this process.
Role of Organic Anion Transporting Polypeptides (OATPs)
Organic Anion Transporting Polypeptides, encoded by the SLCO gene family, are a major group of transporters responsible for the sodium-independent uptake of a wide array of large amphipathic organic anions, including hormones and their conjugates. nih.govnih.gov Several members of the OATP family have been identified as key transporters of estrogen sulfates in various tissues.
Research has shown that transporters from the OATP (also known as SLC21) family, such as OATP1A2, OATP1B3, OATP2B1, and OATP3A1, contribute to the cellular accumulation of estrone sulfate (E1S), a closely related estrogen sulfate. nih.gov In the context of cancer, the expression of OATPs can be altered, impacting the uptake of hormone precursors that can affect cancer cell growth. nih.gov
Specific findings on the role of OATPs include:
OATP1B1 and OATP1B3: These are among the most highly expressed membrane transporters in the liver. tandfonline.com They are known to transport various endogenous substances, including Estradiol-17β-glucuronide and Estrone-3-sulfate. tandfonline.comnih.gov Specifically, Estradiol-3-sulfate-17β-glucuronide has been identified as a substrate for both OATP1B1 and OATP1B3. nih.gov
OATP2B1: This transporter is also involved in the uptake of estrogen sulfates. nih.gov
OATP4A1: In colorectal cancer cell lines, OATP4A1 was found to be the most abundantly expressed transporter, and it plays a significant role in the rapid transport of estrone sulfate into the cells. frontiersin.org
OATP-D and OATP-E: The expression of these OATPs has been detected in T-47D human breast cancer cells, and they are considered candidate transporters for estrone-3-sulfate. nih.gov
Table 1: OATPs Involved in Estrogen Sulfate Transport
| Transporter | Gene Family | Known Estrogen Sulfate Substrates | Tissue/Cell Type of Study | Citation |
|---|---|---|---|---|
| OATP1A2 | SLC21/SLCO | Estrone Sulfate | General | nih.gov |
| OATP1B1 | SLC21/SLCO | Estradiol-3-sulfate-17β-glucuronide, Estrone-3-sulfate | Liver | tandfonline.comnih.gov |
| OATP1B3 | SLC21/SLCO | Estradiol-3-sulfate-17β-glucuronide, Estrone-3-sulfate | Liver | nih.govtandfonline.comnih.gov |
| OATP2B1 | SLC21/SLCO | Estrone Sulfate | General | nih.gov |
| OATP3A1 | SLC21/SLCO | Estrone Sulfate | General | nih.gov |
| OATP4A1 | SLC21/SLCO | Estrone Sulfate | Colorectal Cancer Cells | frontiersin.org |
| OATP-D | SLC21/SLCO | Estrone-3-sulfate (candidate) | Breast Cancer Cells | nih.gov |
| OATP-E | SLC21/SLCO | Estrone-3-sulfate (candidate) | Breast Cancer Cells | nih.gov |
Involvement of Other Solute Carrier (SLC) Transporters
Besides the OATP family, other transporters within the larger Solute Carrier (SLC) superfamily are also implicated in the cellular uptake of steroid sulfates. researchgate.net These transporters contribute to the homeostasis of sulfated steroids in various tissues.
Members of the SLC22A subfamily, which encode for Organic Anion Transporters (OATs), have been shown to mediate the transport of estrogen sulfates. nih.gov
OAT3 (SLC22A8): This transporter, which is expressed at the blood-brain barrier and in the choroid plexus, has been shown to mediate the cellular uptake of steroid sulfates. researchgate.net The transport of estrone sulfate by OAT3 has been documented. semanticscholar.org
OAT6 (SLC22A20): A murine study demonstrated that Oat6 functions as an organic anion transporter that mediates the saturable transport of estrone sulfate. vcu.edu
OAT7 (SLC22A9): This transporter is primarily found in the liver and is known to transport estrone sulfate. nih.gov
SLC22A24: This transporter is believed to function in the reabsorption of conjugated steroids, including steroid sulfates, in the kidney. researchgate.net
Additionally, the organic solute transporter OSTα-OSTβ (SLC51A/B) has been proposed to have a role in the brain homeostasis of sulfated steroids. researchgate.net
Table 2: Other SLC Transporters Involved in Estrogen Sulfate Transport
| Transporter | Gene Family | Known Estrogen Sulfate Substrates | Tissue/Cell Type of Study | Citation |
|---|---|---|---|---|
| OAT3 | SLC22A | Estrone Sulfate | Brain, Kidney | researchgate.netsemanticscholar.org |
| OAT6 | SLC22A | Estrone Sulfate | Murine Olfactory Mucosa | vcu.edu |
| OAT7 | SLC22A | Estrone Sulfate | Liver | nih.gov |
| SLC22A24 | SLC22A | Steroid Conjugates | Kidney | researchgate.net |
| OSTα-OSTβ | SLC51 | Sulfated Steroids (proposed) | Brain | researchgate.net |
Physiological and Biological Functions of Sodium 17beta Estradiol Sulfate
Role as a Circulating and Tissue-Specific Inactive Estrogen Reservoir
Sodium 17beta-estradiol sulfate (B86663) functions as a significant, albeit inactive, reservoir of estrogen that circulates in the bloodstream and is stored in specific tissues. wikipedia.org Although its circulating concentrations are considerably lower than those of estrone (B1671321) sulfate (E1S), E2S plays a vital role in maintaining estrogenic activity. wikipedia.org In women, estradiol (B170435) levels are approximately 1.5 to 4 times higher than E2S levels. wikipedia.org
This sulfated form of estradiol is essentially a prodrug, which can be readily converted back to the highly active estradiol by the enzyme steroid sulfatase (STS). wikipedia.orgoup.com This enzymatic conversion allows for the local regeneration of active estrogen in target tissues, effectively making E2S a storage form that can be called upon when needed. High concentrations of E2S have been identified in breast tissue, where it is implicated in the biology of breast cancer by providing a ready supply of estradiol that can stimulate tumor growth. wikipedia.orgoup.com The equilibrium between the sulfated (inactive) and free (active) forms of estradiol is maintained by the opposing actions of estrogen sulfotransferases, which convert estradiol to E2S, and steroid sulfatase, which hydrolyzes E2S back to estradiol. wikipedia.org
Contribution to Local Estrogen Levels in Target Tissues through Intracrine and Paracrine Mechanisms
The conversion of circulating sodium 17beta-estradiol sulfate into biologically active estradiol within target tissues is a key mechanism for regulating local estrogenic effects. This process, often referred to as intracrinology, allows individual cells to control their own steroid hormone environment. The enzyme steroid sulfatase (STS), which is widely distributed throughout the body, is responsible for hydrolyzing E2S to estradiol. oup.comnih.gov
This local production of estradiol can act within the same cell (intracrine mechanism) or can be released to act on neighboring cells (paracrine mechanism). For example, in hormone-dependent tumors of the breast, the conversion of E1S and E2S to estradiol by STS can fuel tumor growth. oup.comnih.gov Similarly, the fetal brain expresses STS, enabling the local deconjugation of E2S that crosses the blood-brain barrier. nih.govnih.gov This local synthesis of estradiol within the brain from its sulfated precursor is crucial for various neurodevelopmental and neuroendocrine processes. nih.govnih.gov The uptake of sulfated estrogens like E2S into cells is facilitated by transporters such as organic anion transporting polypeptides (OATPs). nih.gov
Influence on Systemic Hormone Homeostasis and Endocrine Regulation
The liver plays a significant role in the sulfation of estrogens, and conditions affecting liver function, such as cirrhosis, can alter the circulating levels of estrogen sulfates and their free counterparts. nih.gov For instance, in postmenopausal women with cirrhosis, levels of estrone and estradiol were found to be increased, suggesting that the liver is important for controlling estrogen sulfation. nih.gov The dynamic equilibrium between sulfated and unconjugated estrogens, managed by the activities of sulfatases and sulfotransferases, is therefore essential for regulating the availability of biologically active estrogens throughout the body. nih.govnih.gov
Modulatory Effects on the Hypothalamus-Pituitary-Adrenal (HPA) Axis Activity
This compound exerts distinct modulatory effects on the hypothalamus-pituitary-adrenal (HPA) axis, which is central to the body's stress response. nih.gov Research, particularly in fetal models, has shown that E2S can influence HPA axis activity. nih.govnih.gov In fetal sheep, chronic infusion of E2S was found to stimulate cortisol secretion while inhibiting the secretion of adrenocorticotropic hormone (ACTH). nih.govnih.gov This suggests a complex interaction, possibly involving negative feedback mechanisms at the level of the pituitary or hypothalamus. nih.gov
The effects of E2S on the HPA axis appear to be different from those of estradiol itself, indicating that E2S may have unique neuroendocrine actions. nih.gov Studies have shown that estradiol can enhance the HPA axis response to stress. oup.comresearchgate.net Given that E2S can be converted to estradiol in the brain, this provides an indirect pathway for its influence. nih.govnih.gov In healthy men, short-term administration of estradiol led to exaggerated ACTH and cortisol responses to psychosocial stress. oup.comresearchgate.net The ability of E2S to be locally activated within the brain suggests it is an important modulator of HPA axis function during development and in response to stress. nih.govoup.com
Table 1: Effects of this compound (E2S) on the HPA Axis in Fetal Sheep
| Hormone | Effect of E2S Infusion | Reference |
|---|---|---|
| ACTH (Adrenocorticotropic Hormone) | Inhibited/Decreased | nih.govnih.govnih.gov |
| Cortisol | Stimulated/Increased | nih.govnih.govnih.gov |
| Progesterone (B1679170) | Increased | nih.gov |
Involvement in Reproductive Physiology, including Pregnancy and Fetal Development
This compound plays a multifaceted role in reproductive physiology, particularly during pregnancy and fetal development. During gestation, serum and urinary levels of estradiol sulfate (ES) increase as the pregnancy progresses. nih.gov It serves as a precursor for the placental production of catechol estrogens, which are thought to have an important role in maintaining a normal pregnancy. nih.gov
In the context of fetal development, E2S is of particular importance. It circulates in fetal plasma at concentrations much higher than unconjugated estradiol. nih.govoup.com The fetal brain is equipped with the enzyme steroid sulfatase, allowing it to take up E2S from the circulation and convert it locally to active estradiol. nih.govnih.govoup.com This locally produced estradiol is critical for the maturation of the fetal HPA axis, a key component in the timing of parturition in species like sheep. nih.govoup.com Furthermore, estradiol is essential for maintaining pregnancy and for the maturation of fetal organs such as the lungs and liver. sciencedaily.com The interplay between placental estrogen production, which relies on fetal precursors, and the developing fetal systems highlights the integral role of the feto-placental unit and compounds like E2S. nih.gov Studies in baboons have shown that a significant reduction in estradiol levels can lead to miscarriage, a process that can be prevented by estradiol supplementation, underscoring the hormone's vital role in sustaining pregnancy. nih.gov
Implications for Neural and Cognitive Function
The influence of this compound on neural and cognitive function is primarily mediated through its conversion to estradiol within the brain. nih.govnews-medical.net The brain, including regions crucial for cognition like the hippocampus and cerebral cortex, expresses steroid sulfatase, the enzyme necessary to de-sulfate E2S into active estradiol. oup.comnih.gov This local production of estradiol allows for the modulation of various neural processes. nih.govfrontiersin.org
Estradiol is known to have significant effects on the brain, including neuroprotective actions against oxidative stress and ischemic damage. news-medical.net It promotes the growth and repair of neurons, enhances synaptic plasticity, and influences neurotransmitter systems that are fundamental to mood and cognitive functions such as verbal memory, spatial ability, and fine motor skills. nih.govnews-medical.netfrontiersin.org Studies in older women suggest a positive correlation between higher serum estradiol levels and better performance on cognitive tasks measuring processing speed, sustained attention, and working memory. frontiersin.orgimsociety.org While much of the research focuses on estradiol, the role of E2S as a readily available precursor for brain-derived estradiol underscores its importance for maintaining neural health and cognitive function throughout life. oup.comnews-medical.net The development of potent steroid sulfatase inhibitors is seen as a potential tool to further investigate the role of this enzymatic pathway in cognitive processes. oup.com
Pathophysiological Roles and Clinical Significance of Sodium 17beta Estradiol Sulfate
Involvement in Hormone-Dependent Malignancies
In postmenopausal women, when ovarian estrogen production ceases, the local synthesis of estrogens in peripheral tissues from circulating sulfated precursors like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S) becomes the primary source of estrogenic stimulation. nih.gov Many hormone-dependent cancers, such as those of the breast, endometrium, and ovaries, exploit this "sulfatase pathway" to generate the estrogens necessary for their growth and survival. nih.govfrontiersin.org
Research in Breast Carcinoma Biology and Progression
Breast cancer is a prominent example of a hormone-dependent malignancy where the local production of estrogens plays a critical role. Large quantities of estrone sulfate and estradiol (B170435) sulfate are found in breast carcinoma tissues. bohrium.com The enzyme steroid sulfatase (STS) hydrolyzes these inactive sulfate esters, such as estrone sulfate (E1S), into their active forms, estrone (E1) and subsequently 17beta-estradiol (E2), which then stimulate tumor growth via estrogen receptors. aacrjournals.orgaacrjournals.org
Research has demonstrated that STS activity is significantly higher in breast cancer tissues compared to normal breast tissues. aacrjournals.org This increased activity leads to an accumulation of potent estrogens within the tumor microenvironment, fueling proliferation. frontiersin.org Studies have shown a significant positive correlation between STS immunoreactivity and tumor size. aacrjournals.org Furthermore, high STS expression has been associated with an increased risk of recurrence and a poorer prognosis in breast cancer patients. nih.govaacrjournals.org Conversely, the presence of estrogen sulfotransferase (EST), the enzyme that inactivates estrogens, is linked to a better prognosis. EST immunoreactivity has been found to be inversely correlated with tumor size and lymph node status and is associated with a decreased risk of recurrence. nih.govaacrjournals.org This highlights the critical balance between these two enzymes in determining the estrogenic drive for breast cancer progression.
Studies in Endometrial Cancer Development and Pathogenesis
Endometrial cancer, the most common gynecological malignancy in developed nations, is also strongly linked to estrogen exposure. nih.govmdpi.com In postmenopausal women, the endometrium is primarily exposed to estrogens produced locally. nih.gov Research indicates that the sulfatase pathway is the main route for estradiol (E2) formation in cancerous endometrial tissue, rather than the aromatase pathway. nih.govfrontiersin.org Studies have shown that both estrone sulfate (E1S) and estrone (E1) are metabolized to E2, with increased levels of E2 observed in cancerous tissue compared to adjacent normal tissue. nih.gov
The unopposed estrogen hypothesis, which posits that high levels of estrogen without sufficient progesterone (B1679170) opposition drive endometrial proliferation and cancer, is a widely accepted theory. mdpi.com The local conversion of estradiol sulfate and estrone sulfate provides this sustained estrogenic stimulation. frontiersin.org Higher plasma concentrations of E1S have been noted in endometrial cancer patients compared to healthy postmenopausal women, and elevated E1S levels have been shown to predict disease recurrence. frontiersin.orgnih.gov While studies on the mRNA and protein levels of STS and estrogen sulfotransferase (SULT1E1) have shown varied results, the majority of research demonstrates increased STS activity in endometrial cancer tissue. frontiersin.org This enzymatic activity supports the local formation of E2 and the progression of the disease. frontiersin.org
Investigations in Ovarian Cancer and Steroid Metabolism
Ovarian cancer is the most lethal gynecological cancer, and like breast and endometrial cancers, it is influenced by steroid hormones, particularly in postmenopausal women who rely on local hormone production. nih.govnih.gov The progression of epithelial ovarian cancer (EOC), which accounts for about 90% of malignant ovarian tumors, is often implicated with estrogen. nih.gov The local tissue environment can generate active estrogens from circulating sulfated precursors via the sulfatase pathway. researchgate.net
Aberrant Expression and Activity of Steroid Sulfatase and Estrogen Sulfotransferase in Cancer Tissues
The balance between the estrogen-activating enzyme steroid sulfatase (STS) and the estrogen-inactivating enzyme estrogen sulfotransferase (EST or SULT1E1) is a critical determinant of local estrogen concentrations and a key factor in the pathology of hormone-dependent cancers. nih.gov In many cancer tissues, this balance is disturbed, leading to increased intratumoral estrogen levels that promote cancer growth. frontiersin.orgnih.gov
STS hydrolyzes inactive steroid sulfates like estrone sulfate (E1-S) and DHEA-S into their active forms, while EST catalyzes the reverse, inactivating reaction. portlandpress.com Research across various hormone-dependent cancers has revealed a general pattern of upregulated STS activity and/or downregulated EST activity in malignant tissues compared to normal tissues.
| Enzyme | Cancer Type | Observed Aberration in Cancer Tissue | Prognostic Implication | Reference |
| Steroid Sulfatase (STS) | Breast Carcinoma | Higher expression and activity compared to normal tissue. Positively correlated with tumor size. | Associated with increased risk of recurrence and worsened prognosis. | nih.gov, aacrjournals.org, nih.gov |
| Endometrial Cancer | Higher enzymatic activity compared to control endometrium. | High pre-operative estrone sulfate levels predict recurrence. | nih.gov, frontiersin.org | |
| Ovarian Cancer | STS activity present in cancer cell lines. May be linked to aggressive cancer forms. | Potential target for therapy. | nih.gov, researchgate.net | |
| Estrogen Sulfotransferase (EST/SULT1E1) | Breast Carcinoma | Inversely correlated with tumor size and lymph node status. | Associated with a decreased risk of recurrence and improved prognosis. | nih.gov, aacrjournals.org |
| Endometrial Cancer | Significantly downregulated in cancer tissue from premenopausal women. | Lower expression may contribute to increased local estrogen activity. | nih.gov, frontiersin.org | |
| Ovarian Cancer | Expression in high-grade serous ovarian cancer is an independent predictor of better overall survival. | Highlights the importance of estrogen inactivation. | nih.gov, researchgate.net |
Associations with Metabolic Diseases and Disorders
The influence of estrogens and their metabolism extends beyond cancer to metabolic health. Alterations in estrogen levels and activity are associated with conditions like metabolic syndrome and type 2 diabetes, particularly in postmenopausal women.
Links to Metabolic Syndrome and Type 2 Diabetes Pathophysiology
Metabolic syndrome is a cluster of conditions including abdominal obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels, which together increase the risk of cardiovascular disease and type 2 diabetes. rochester.edu The decline in ovarian estradiol production after menopause is associated with an increased prevalence of metabolic syndrome in women. rochester.edu Estrogen plays a protective role by improving insulin (B600854) sensitivity, regulating glucose metabolism, and influencing fat distribution. rochester.edunih.gov
Paradoxically, several large prospective studies in postmenopausal women not using hormone therapy have found that higher circulating levels of endogenous 17beta-estradiol are associated with an increased risk of developing type 2 diabetes. nih.gov This has led to the hypothesis that in the absence of therapeutic estrogen administration, elevated estradiol levels may be a biomarker for an underlying pathological process, such as a state of "estrogen resistance," similar to how hyperinsulinemia is a marker for insulin resistance. nih.gov
Contributions to Other Gynecological Disorders (e.g., Endometriosis, Adenomyosis, Uterine Fibroids)
Many gynecological diseases are estrogen-dependent, meaning their growth and progression are fueled by estrogens. frontiersin.org The local formation of estradiol from precursors like estradiol sulfate and estrone sulfate is a significant factor in these conditions. frontiersin.org
Endometriosis: This common condition is characterized by the growth of endometrial-like tissue outside the uterine cavity. frontiersin.org Endometriosis is considered an estrogen-dependent disease, and local estrogen production within the endometriotic lesions is crucial for its persistence and growth. frontiersin.orgbioscientifica.com Estrogen sulfates, including estradiol sulfate, are taken up by endometrial tissue and converted into active estrogens. oup.com Studies have shown that the enzymes necessary for this conversion, particularly steroid sulfatase (STS), are expressed in ectopic lesions. oup.com While data on the specific expression levels of STS and sulfotransferases in endometriosis can be contradictory, the potential for local conversion of estrogen sulfates contributes to the estrogenic environment that promotes inflammation and proliferation of these lesions. frontiersin.orgnih.gov The activity of STS has been found to correlate with the severity of the disease, and inhibitors of STS have been shown to block its activity in tissue from patients with endometriosis. frontiersin.org
Adenomyosis: In adenomyosis, endometrial tissue grows into the muscular wall of the uterus (the myometrium). youtube.comhopkinsmedicine.org This condition is also considered estrogen-dependent, often affecting women in their late reproductive years and regressing after menopause. frontiersin.orghopkinsmedicine.org Symptoms include heavy menstrual bleeding, severe cramps, and an enlarged uterus. hopkinsmedicine.org The ectopic endometrial tissue within the myometrium is sensitive to hormonal changes, and local estrogen production is believed to play a role in the disease's development. youtube.comnih.gov Research indicates that the enzymatic machinery for local estrogen metabolism is present, with some studies showing higher sulfatase activity in adenomyosis, suggesting an increased conversion of estrogen sulfates to active estrogens within the uterine muscle. frontiersin.org The estrogen 17β-estradiol, which can be formed from estradiol sulfate, has been shown to accelerate the proliferation of smooth muscle cells in the uterine junctional zone in adenomyosis. nih.gov
Uterine Fibroids (Leiomyomas): These are common benign tumors arising from the myometrium. obgynkey.comrrmedicine.ru Their growth is highly dependent on ovarian steroid hormones, particularly estrogen and progesterone. obgynkey.comnih.gov While circulating estrogen levels may be similar in women with and without fibroids, the tissue concentration of estrogen within the fibroids themselves is often higher. nih.gov This is due to local production, where fibroid tissue can convert precursors into potent estrogens. obgynkey.comnih.gov The enzyme aromatase is overexpressed in fibroid tissue compared to normal myometrium, converting androgens to estrogens. nih.govnih.gov Additionally, the sulfatase pathway contributes to this local estrogen pool by converting inactive estrogen sulfates from circulation into active forms. frontiersin.orgnih.gov This sustained local estrogenic environment promotes the proliferation of fibroid cells. nih.gov
Potential as a Biomarker in Disease Diagnosis, Prognosis, and Monitoring
The measurement of specific hormones and their metabolites is a valuable tool in oncology and gynecology for diagnosing diseases, predicting outcomes, and monitoring treatment responses. medscape.comnih.gov While estradiol itself is a known biomarker for certain tumors like granulosa cell tumors, its utility can be limited. medscape.com
The role of sulfated estrogens as biomarkers is an area of active research. For instance, in postmenopausal women with endometrial cancer, preoperative levels of estrone sulfate (E1-S), a closely related compound to estradiol sulfate, have been studied in relation to disease recurrence. nih.gov One study found that higher preoperative levels of E1-S were paradoxically associated with a better prognosis in certain contexts, highlighting the complexity of steroid hormone profiles in cancer. nih.gov
Although direct and extensive evidence for sodium 17beta-estradiol sulfate as a standalone, routinely used clinical biomarker is not yet established, its position as a direct precursor to the most potent estrogen, 17beta-estradiol, makes it a person of interest. wikipedia.org The balance between estradiol sulfate and estradiol, governed by STS and SULT enzymes, is critical in hormone-dependent tissues. nih.gov Therefore, assessing the levels of estradiol sulfate in conjunction with other steroid hormones and metabolic enzymes could potentially offer a more detailed picture of the hormonal milieu in gynecological diseases. This "steroid profile" approach may help in predicting the risk of recurrence or in identifying patients who might benefit from therapies targeting estrogen metabolism. nih.gov Further research is needed to clarify the specific prognostic and diagnostic value of estradiol sulfate in various gynecological conditions.
Therapeutic Targeting of Estrogen Sulfate Metabolism Pathways
Given the critical role of local estrogen synthesis in driving the growth of hormone-dependent diseases, the metabolic pathways that produce these estrogens are attractive therapeutic targets. nih.govnih.gov Blocking the conversion of inactive estrogen sulfates, such as estradiol sulfate and estrone sulfate, into active estrogens is a key strategy. nih.govnih.gov
The enzyme steroid sulfatase (STS) is pivotal in the final step of activating estrogens from their sulfated precursors. nih.govresearchgate.net It hydrolyzes estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively, which are then converted to the highly potent estradiol. nih.govnih.gov A significant majority of breast tumors overexpress STS, making it a useful prognostic marker and a prime target for anticancer therapy. nih.gov
This has led to the development of potent STS inhibitors, which are classified as antineoplastic agents. nih.govnih.gov These inhibitors block the STS enzyme, thereby preventing the formation of active estrogens that stimulate tumor growth. nih.gov Several steroidal and non-steroidal STS inhibitors have been developed. nih.gov
One of the most studied STS inhibitors is Irosustat (also known as 667 COUMATE and BN83495). nih.govnih.gov Irosustat is an irreversible inhibitor that has undergone Phase I and Phase II clinical trials in postmenopausal women with hormone-dependent breast cancer and endometrial cancer. nih.govfrontiersin.orgresearchgate.net While these trials have indicated potential clinical benefits and excellent efficacy in preclinical models, the outcomes for endometrial cancer and endometriosis have not been consistently convincing. nih.govfrontiersin.org Research continues to explore the potential of STS inhibitors for other hormone-dependent malignancies, such as prostate cancer. nih.gov
| Inhibitor | Type | Status/Key Finding | Reference |
|---|---|---|---|
| Irosustat (667 COUMATE, BN83495) | Irreversible, Non-steroidal (Sulfamate-based) | Completed Phase I/II trials for breast and endometrial cancer. Showed potential clinical benefit. | nih.govfrontiersin.orgnih.gov |
| STX64 | Steroidal | Reported to almost completely block STS activity in vitro in tissue from endometriosis patients. | frontiersin.org |
| E2MATE | Not specified | Inhibited STS activity in endometrial tissue in vitro and in animal models. | frontiersin.org |
A comprehensive approach to treating hormone-dependent cancers involves blocking multiple pathways of estrogen synthesis. nih.gov Tumors can produce estrogen through two main routes: the sulfatase pathway (from estrogen sulfates) and the aromatase pathway (from androgens). nih.gov Relying on a single agent that blocks only one pathway may not be sufficient.
Therefore, researchers are investigating combination therapies. The concurrent use of a steroid sulfatase (STS) inhibitor and an aromatase inhibitor could provide a more complete blockade of estrogen production in cancerous tissues. nih.gov This dual approach would inhibit both the conversion of sulfated precursors and the synthesis of estrogens from androgens, potentially leading to better therapeutic outcomes. nih.gov
Another innovative strategy is the development of dual aromatase-sulfatase inhibitors. These are single molecules designed to inhibit both enzymes simultaneously. nih.gov This approach could offer a more potent and potentially more convenient treatment option for hormone-dependent cancers. nih.govnih.gov These combination and dual-action strategies are currently under investigation to optimize the treatment of conditions like breast cancer. nih.gov
Analytical Methodologies for Quantitative and Qualitative Research of Sodium 17beta Estradiol Sulfate
Sample Preparation and Extraction Techniques for Biological Matrices
The initial and critical step in the analysis of sodium 17beta-estradiol sulfate (B86663) from biological matrices like plasma, urine, and tissue is the effective extraction of the analyte from complex sample constituents. biotage.com The choice of extraction method is crucial for removing interfering substances and concentrating the target compound to detectable levels.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a conventional yet effective technique for the separation of steroids from biological fluids. biotage.com This method relies on the differential solubility of the analyte between two immiscible liquid phases. For instance, a study quantifying dehydroepiandrosterone (B1670201) (DHEA), 17β-estradiol (E2), testosterone (B1683101) (T), and their sulfates in mouse tissues utilized a hexane (B92381) extraction to separate free steroids from their sulfated counterparts. nih.gov After initial homogenization in acetonitrile (B52724) and delipidation, the aqueous phase containing the sulfated steroids was further processed. nih.gov
Another approach involves a two-phase extractive derivatization. For example, a method for urinary estrogen analysis used extractive ethoxycarbonylation (EOC) with ethyl chloroformate (ECF) in an aqueous phase to protect the phenolic hydroxyl group of estrogens. nih.gov While LLE is a robust technique, it can be time-consuming and may require significant volumes of organic solvents. nih.gov
A variation of LLE, dispersive liquid-liquid microextraction (DLLME), offers a faster and more environmentally friendly alternative. rsc.org One study developed a pH-switchable hydrophobic deep eutectic solvent-based liquid phase microextraction (DES-LPME) for estrogenic compounds in water samples. This method utilizes a deep eutectic solvent that undergoes a phase transition with a change in pH, allowing for efficient extraction with minimal solvent usage and without the need for centrifugation. rsc.orgrsc.org
Solid-Phase Extraction (SPE) and Miniaturized Variants (e.g., MEPS)
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex mixtures. biotage.comsterlitech.com This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. The choice of sorbent is critical for achieving high recovery and selectivity.
For the analysis of estrogen sulfates in human urine, a high-throughput SPE method using 96-well C18 extraction disk plates has been developed. nih.gov This automated procedure allows for the rapid preparation of a large number of samples, with a reported recovery of 91% for the target compounds. nih.gov In another study, Oasis HLB cartridges were used for the pre-concentration of 17β-estradiol and its sulfate conjugates from water samples prior to analysis. rsc.orgresearchgate.net
Molecularly imprinted polymers (MIPs) represent a highly selective type of SPE sorbent. These polymers are created with a template molecule, in this case, 17β-estradiol, resulting in binding sites that are highly specific for the target analyte. nih.govresearchgate.net A study using MIPs for the extraction of 17β-estradiol from cell culture solutions reported extraction recoveries between 73.0% and 97.5%. nih.gov
Miniaturized SPE techniques, such as micro-solid phase extraction (μ-SPE), offer advantages in terms of reduced solvent consumption and sample volume. Stir bar sorptive extraction (SBSE) is another innovative approach where the sorbent is coated on a magnetic stir bar, which is then used to extract the analytes from the sample. nih.gov
Advanced Chromatographic and Mass Spectrometric Approaches
Following sample preparation, advanced analytical instrumentation is employed for the separation, identification, and quantification of sodium 17beta-estradiol sulfate.
High-Performance Liquid Chromatography (HPLC) in Analytical Separations
High-performance liquid chromatography (HPLC) is a cornerstone of steroid analysis, offering high-resolution separation of closely related compounds. southern.eduresearchgate.net The choice of stationary phase (column) and mobile phase composition is optimized to achieve the desired separation. Reversed-phase columns, such as C18, are commonly used for the analysis of estrogens. southern.eduresearchgate.netmdpi.com
For instance, a method for the determination of 17β-estradiol and its metabolites in blood serum and saliva utilized a Poroshell 120 EC-C18 column with a gradient elution of water and methanol (B129727) containing formic acid. mdpi.com Another HPLC method for the analysis of 17β-estradiol in pharmaceutical preparations employed a C18 bonded reversed-phase column with an acetonitrile-water mobile phase. researchgate.net The detection of the separated compounds is often achieved using UV or fluorescence detectors. southern.eduresearchgate.netmdpi.com To enhance sensitivity, derivatization of the estrogens with a fluorescent tag like dansyl chloride can be performed prior to HPLC analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful techniques for the analysis of volatile and thermally stable compounds like steroids. nih.govshimadzu.co.kr Prior to analysis, estrogens are typically derivatized to increase their volatility and improve their chromatographic behavior. nih.govshimadzu.co.kr Common derivatization agents include pentafluorobenzyl (PFB) bromide and trimethylsilyl (B98337) (TMS) ethers. shimadzu.co.kr
A GC-MS/MS method for the simultaneous measurement of 17β-estradiol, 17α-estradiol, and estrone (B1671321) utilized a single-step derivatization with N-(trimethylsilyl)imidazole. nih.gov This method, combined with the use of deuterated internal standards, allowed for accurate quantification with limits of quantitation in the low pg/mL range. nih.gov Another highly sensitive method for estradiol (B170435) in plasma employed derivatization with pentafluorobenzoyl chloride and MSTFA, followed by detection using negative chemical ionization (NCI) GC-MS/MS, achieving a detection limit of 2.5 pg/mL. thermofisher.com
| Parameter | GC-MS/MS Method for Estrogens | GC-NCI-MS/MS for Estradiol |
| Derivatization | N-(trimethylsilyl)imidazole nih.gov | Pentafluorobenzoyl chloride and MSTFA thermofisher.com |
| Ionization | Electron Ionization (EI) nih.gov | Negative Chemical Ionization (NCI) thermofisher.com |
| Limit of Quantitation | 13-21 pg/mL nih.gov | 2.5 pg/mL thermofisher.com |
| Biological Matrix | Human Serum nih.gov | Plasma thermofisher.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high sensitivity, selectivity, and specificity. nih.govnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
A robust and sensitive LC-MS/MS method was developed for the determination of five estrogen sulfates, including 17beta-estradiol 3-sulfate, in human urine. nih.gov This method employed negative turbo ion spray tandem mass spectrometry in the selected reaction monitoring (SRM) mode, achieving a lower limit of quantitation (LOQ) of 0.2 ng/mL from a 100-µL urine sample. nih.gov Another study reported an HPLC-MS/MS assay for quantifying DHEA, E2, T, and their sulfates in mouse tissues without the need for derivatization. nih.gov
The development of ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS has further enhanced the speed and resolution of these analyses. rsc.orgresearchgate.net An ultrasensitive LC-MS/MS method for estradiol and estrone achieved limits of quantification of 0.6 pmol/L for estradiol and 0.3 pmol/L for estrone, demonstrating its suitability for clinical research. nih.gov
| Method | Analyte(s) | Matrix | LOQ | Reference |
| HPLC-MS/MS | Five estrogen sulfates | Human Urine | 0.2 ng/mL | nih.gov |
| HPLC-MS/MS | DHEA, E2, T, and their sulfates | Mouse Tissues | 10 fmol (E2) | nih.gov |
| UHPLC-MS/MS | 17β-estradiol and its sulfate conjugates | Water | 0.06 ng/L (E2) | rsc.org |
| LC-MS/MS | Estradiol (E2) and Estrone (E1) | Serum | 0.6 pmol/L (E2), 0.3 pmol/L (E1) | nih.gov |
Application of Stable Isotope Internal Standards in Quantitative Analysis
In the quantitative analysis of this compound and other estrogens, the use of stable isotope-labeled internal standards is a cornerstone for achieving accuracy and precision, particularly in mass spectrometry-based methods. sigmaaldrich.com These standards are molecules that are structurally identical to the analyte of interest but are enriched with heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov
The fundamental advantage of a stable isotope-labeled internal standard is that its physicochemical properties are nearly identical to the unlabeled analyte. sigmaaldrich.com This means it behaves similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. nih.gov By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, it can effectively compensate for variations at every stage, including extraction losses and matrix effects (ion suppression or enhancement) in the mass spectrometer. sigmaaldrich.comnih.gov
For example, a reference measurement procedure for estradiol in serum has been developed using deuterated estradiol (estradiol-d3) as an internal standard coupled with liquid chromatography-tandem mass spectrometry (LC/MS/MS). caymanchem.com This isotope dilution method provides high specificity and sensitivity, allowing for accurate quantification even at very low concentrations. caymanchem.com Similarly, methods for analyzing multiple estrogen sulfates in urine have employed stable isotopic labeled internal standards to ensure robust quantification. nih.gov The use of these standards minimizes fluctuations from sample preparation and mass detector response, leading to improved precision and accuracy. sigmaaldrich.com
When selecting a stable isotope internal standard, it is important to choose one with an appropriate mass shift to be clearly distinguished from the analyte in the mass spectrometer without interfering with other compounds. researchgate.net The position of the isotopic label within the molecule is also critical to ensure it is not lost during sample preparation or fragmentation in the mass spectrometer. researchgate.net Research has shown that both ²H- and ¹³C-labeled analogs can be used effectively without significant differences in measured concentrations, ruling out major concerns of isotope exchange for deuterated compounds in those specific applications. sigmaaldrich.com
Table 1: Advantages of Using Stable Isotope Internal Standards
| Feature | Benefit in Quantitative Analysis | Citation |
|---|---|---|
| Chemical Similarity | Behaves identically to the analyte during extraction, cleanup, and derivatization. | sigmaaldrich.com |
| Co-elution | Elutes at the same retention time as the analyte in chromatography. | sigmaaldrich.com |
| Correction for Matrix Effects | Compensates for ion suppression or enhancement in the mass spectrometer source. | nih.gov |
| Improved Precision | Minimizes variability introduced during the analytical workflow. | sigmaaldrich.com |
| Enhanced Accuracy | Allows for more accurate quantification by correcting for analyte loss. | caymanchem.com |
Immunoassay Techniques (e.g., ELISA, RIA) and their Specificity/Sensitivity Considerations in Research
Immunoassay techniques, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of hormones like estradiol and its conjugates due to their high sensitivity and suitability for high-throughput analysis. nih.govnih.gov These methods are based on the principle of competitive binding, where the analyte in the sample competes with a labeled tracer (either radioactive for RIA or enzyme-conjugated for ELISA) for a limited number of binding sites on a specific antibody. researchgate.net
A direct RIA has been established for the measurement of estradiol-17-sulfate in human urine. nih.gov ELISA kits are also commercially available for the quantitative determination of 17beta-estradiol in serum and plasma. researchgate.netnih.gov These assays typically involve microtiter wells coated with a polyclonal or monoclonal antibody directed against the estradiol molecule. researchgate.net The concentration of the analyte is inversely proportional to the signal generated by the labeled tracer.
Specificity and Sensitivity Considerations:
While immunoassays offer high sensitivity, with detection limits for some estradiol assays reported in the picogram per milliliter (pg/mL) range, their specificity is a critical consideration. nih.govwikipedia.org Specificity refers to the ability of the antibody to bind exclusively to the target analyte without cross-reacting with other structurally similar molecules.
Cross-reactivity: Steroids often have similar core structures, which can lead to significant cross-reactivity issues in immunoassays. nih.gov For instance, metabolites of estradiol, such as estrone and estriol (B74026), or other structurally related steroids can interfere with the assay, leading to inaccurate (often overestimated) results. nih.govmicrochemlab.comwikipedia.org Some ELISA kits provide cross-reactivity data for a panel of related steroids; for example, one 17beta-estradiol ELISA shows 6.86% cross-reactivity with estrone but 0% with estrone-3-sulfate and estradiol-3-sulfate. researchgate.net This highlights that the sulfated forms may not be recognized by antibodies developed for the unconjugated steroid.
Interference: Other substances in the biological matrix can also interfere with the antibody-antigen binding. Studies have shown that high concentrations of unconjugated estriol can lead to a significant suppression of measured estradiol levels in certain immunoassay methods. microchemlab.comlgcstandards.com
Method Comparability: A significant challenge in the field is the lack of comparability between different immunoassay kits. lgcstandards.com Studies have shown high inter-laboratory and inter-method variation in measured estradiol concentrations, which can limit the ability to compare results across different studies. lgcstandards.com This variability is often more pronounced at very low analyte concentrations. lgcstandards.com
Therefore, while immunoassays are valuable tools, particularly for screening large numbers of samples, researchers must be acutely aware of their limitations. For robust research, it is essential to use well-validated kits and, when possible, to confirm findings with a more specific reference method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 2: Comparison of Immunoassay Kits for Estrogens
| Assay Name | Analyte | Sensitivity | Assay Range | Citation |
|---|---|---|---|---|
| 17beta-Estradiol ELISA | 17beta-Estradiol | 28.5 pg/ml | 29.3 - 30,000 pg/ml | nih.govwikipedia.org |
| Estrone-3-Sulfate (E1S) Competitive ELISA | Estrone-3-Sulfate | 26.4 pg/mL | 40.96-4,000 pg/mL | tandfonline.com |
| Estradiol (E2) ELISA Kit | Estradiol (E2) | < 4.93 pg/ml | 12.35 - 1000 pg/ml | wikipedia.org |
Method Validation Parameters for Robust Research (e.g., Linearity, Recovery, Repeatability, Limits of Detection/Quantification)
Method validation is a critical process in bioanalytical research that confirms that the analytical procedure employed for a specific test is suitable for its intended purpose. For the quantitative analysis of this compound, a robustly validated method ensures that the results are reliable, reproducible, and accurate. Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH).
Linearity: This parameter demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample within a given range. A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and is characterized by the correlation coefficient (R²), which should ideally be close to 1.0. For an HPLC-MS/MS method for estrogen sulfates, linearity was established over a concentration range of 0.2-200 ng/mL. nih.gov Another RP-HPLC method for 17beta-estradiol showed linearity over a range of 0.0137-1347 µg/mL.
Recovery: Recovery experiments are performed to determine the efficiency of the extraction process. It measures the proportion of the analyte that is successfully recovered from the biological matrix during sample preparation. A robust method for determining five estrogen sulfates in urine reported a recovery of 91% for the target compounds using an automated sample preparation procedure. nih.gov
Repeatability (Intra-assay Precision): This assesses the precision of the method under the same operating conditions over a short interval of time. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of the results from multiple analyses of the same sample. For an LC/MS/MS method for estrogen sulfates, the intra-assay precision did not exceed 12%. nih.gov
Intermediate Precision (Inter-assay Precision): This parameter expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. For the same estrogen sulfate method, the inter-assay precision was also found to be within 12%. nih.gov A study on estradiol immunoassays found that while intra-laboratory variation was often below 10% CV, the inter-laboratory variation could be as high as 25%. lgcstandards.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. For an HPLC-MS/MS method, the LOQ for several estrogen sulfates in urine was determined to be 0.2 ng/mL. nih.gov A highly sensitive LC/MS/MS reference method for estradiol reported a detection limit of 1 ng/L (or 0.001 ng/mL). caymanchem.com
Table 3: Example Method Validation Parameters for Estrogen Analysis
| Parameter | Method | Result | Citation |
|---|---|---|---|
| Linearity Range | HPLC-MS/MS (Urine) | 0.2 - 200 ng/mL | nih.gov |
| Recovery | HPLC-MS/MS (Urine) | 91% | nih.gov |
| Intra-assay Precision (%CV) | HPLC-MS/MS (Urine) | < 12% | nih.gov |
| Inter-assay Precision (%CV) | HPLC-MS/MS (Urine) | < 12% | nih.gov |
| Limit of Quantification (LOQ) | HPLC-MS/MS (Urine) | 0.2 ng/mL | nih.gov |
| Limit of Detection (LOD) | LC/MS/MS (Serum) | 1 ng/L | caymanchem.com |
Considerations for Sample Stability and Storage in Bioanalytical Research
The stability of the analyte in a biological matrix is a critical factor that can significantly impact the accuracy of bioanalytical results. Proper collection, handling, and storage procedures are essential to prevent the degradation of this compound and ensure the integrity of the samples from collection to analysis.
Storage Temperature: Long-term storage temperature is a key determinant of analyte stability. For estrogens and their metabolites in biological fluids, storage at ultra-low temperatures is generally recommended.
-80°C: Studies have shown that most estrogen metabolites in urine, including conjugates, exhibit minimal change (<1%) when stored at -80°C for one year. microchemlab.com Similarly, control sera for estradiol have been shown to be stable over a 14-month period under frozen conditions. nih.gov
-20°C: While commonly used, storage at -20°C may be less suitable for long-term stability compared to -80°C. nih.gov However, one study found that 17β-estradiol in rabbit plasma was stable for at least 3 days when stored at -20°C. nih.gov
4°C and Room Temperature: Short-term storage at 4°C for up to 24 hours appears to be acceptable for many estrogen metabolites with minimal degradation. microchemlab.com However, prolonged storage at these temperatures is not recommended.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise analyte stability. It is generally advised to minimize the number of freeze-thaw cycles.
A study on urinary estrogens found that three freeze-thaw cycles did not lead to consistent losses for any of the metabolites measured. microchemlab.com
Another systematic study on various hormones in serum and plasma found that while some analytes were stable for four freeze-thaw cycles, the results for estradiol were inconclusive, suggesting potential instability with repeated cycles. Best practice involves aliquoting samples into smaller volumes for single use to avoid the need for repeated thawing of the entire sample. wikipedia.org
Storage Containers and Additives: The choice of storage container can also influence analyte stability. Steroids are known to be lipophilic and can adsorb to the surface of plastic tubes, such as polypropylene. wikipedia.org
Using glass tubes for storage, especially for standards and stock solutions, is often recommended to prevent this loss. wikipedia.org
For aqueous solutions, the addition of a protein like bovine serum albumin (BSA) may help to prevent the steroid from binding to plasticware. wikipedia.org
The addition of preservatives, such as ascorbic acid, has been investigated, but one study found it had no clear beneficial effect on the stability of estrogen metabolites in urine. microchemlab.com
Long-Term Stability: For large-scale epidemiological studies or biobanks, samples may be stored for many years.
An investigation of serum samples stored for up to 22 years found a weak positive correlation between storage time and estradiol levels, suggesting that very long-term storage can potentially affect measured concentrations. nih.gov This highlights the importance of matching samples and controls for storage time in long-term studies. nih.gov
Table 4: Summary of Storage and Stability Recommendations
| Condition | Recommendation/Finding | Rationale | Citation |
|---|---|---|---|
| Long-Term Storage | Store at -80°C. | Minimizes degradation over long periods. | nih.govmicrochemlab.com |
| Short-Term Storage | Store at 4°C for up to 24-48 hours. | Acceptable for temporary storage before processing/freezing. | microchemlab.com |
| Freeze-Thaw Cycles | Minimize cycles; aliquot samples into single-use tubes. | Repeated cycles may lead to analyte degradation. | wikipedia.orgmicrochemlab.com |
| Storage Containers | Use glass tubes, especially for standards. | Prevents adsorption of lipophilic steroids to plastic surfaces. | wikipedia.org |
| Bench Time | Minimize time between sample collection and freezing. | Reduces potential for enzymatic or chemical degradation at room temperature. | nih.gov |
Environmental Degradation and Fate of Sodium 17beta Estradiol Sulfate
Aerobic and Anaerobic Degradation Pathways in Environmental Matrices (e.g., Soil, Water)
The persistence and transformation of sodium 17beta-estradiol sulfate (B86663) in the environment are heavily influenced by the presence or absence of oxygen. Both aerobic and anaerobic pathways contribute to its degradation, with the rate and extent of breakdown varying significantly between different environmental compartments like soil and water.
In aquatic environments, the degradation of estrogen sulfates is an active area of research. Studies in river water and sediment microcosms have shown that biodegradation is a key process for the removal of free estrogens, occurring on timescales of hours to days. nih.gov The presence of sediment significantly accelerates this process. nih.gov For instance, the biodegradation half-life of 17beta-estradiol was found to be approximately 49 hours in river water alone, but this decreased to 22 hours in the presence of sediment. nih.gov While this data is for the free estrogen, it highlights the critical role of sediment-associated microbial communities in steroid transformation.
In soil environments, the degradation of E2-3S can be rapid. Studies in agricultural soils have reported half-lives ranging from approximately 0.42 to 1.84 hours. usda.gov This rapid degradation is often concentration-dependent, with faster breakdown observed at lower initial concentrations, likely due to the saturation of microbial enzymes at higher concentrations. usda.gov Paddy soils, which can have both aerobic and anaerobic zones, are of particular interest. Research has successfully isolated bacteria from these soils capable of degrading E2 under both conditions. nih.gov For example, Acinetobacter sp. AEPI-SP17, isolated from paddy soil, demonstrated over 90% degradation of a 20 mg/L E2 solution within 5 days under aerobic conditions and a 72.83% degradation rate under anaerobic conditions over the same period. nih.gov In contrast, another isolated strain, Ochrobactrum sp. AEPI-SP11, was effective under aerobic conditions but showed almost no E2 degradation anaerobically. nih.gov This highlights the diversity of microbial capabilities and the importance of specific microbial strains in determining the fate of estrogens in different soil redox environments.
| Environmental Matrix | Condition | Degrading Strain | Degradation Rate / Half-life |
| Agricultural Soil | Aerobic | Native microbial community | t1/2 = 0.42–1.84 hours usda.gov |
| Paddy Soil | Aerobic | Acinetobacter sp. AEPI-SP17 | >90% degradation of 20 mg/L E2 in 5 days nih.gov |
| Paddy Soil | Anaerobic | Acinetobacter sp. AEPI-SP17 | 72.83% degradation of E2 in 5 days nih.gov |
| Paddy Soil | Aerobic | Ochrobactrum sp. AEPI-SP11 | ~85.67% degradation of 50 mg/L E2 in 5 days nih.gov |
| Paddy Soil | Anaerobic | Ochrobactrum sp. AEPI-SP11 | Almost no degradation nih.gov |
| River Water | Aerobic | Native microbial community | t1/2 of E2 = 49 ± 16 hours nih.gov |
| River Water with Sediment | Aerobic | Native microbial community | t1/2 of E2 = 22 ± 4 hours nih.gov |
This table presents data on the degradation of 17beta-estradiol (E2), the deconjugated form of sodium 17beta-estradiol sulfate. The degradation of the sulfate conjugate is often initiated by its conversion to E2.
Microbial Biotransformation and Metabolite Formation (e.g., Estrone-3-sulfate, Estrone (B1671321), Estradiol)
Microbial activity is the primary driver of this compound transformation in the environment. The key initial step is the deconjugation of the sulfate group by arylsulfatase enzymes, which are produced by a wide variety of bacteria. nih.govwikipedia.org This enzymatic cleavage releases the free, and more potent, 17beta-estradiol (E2).
Once E2 is formed, it undergoes further microbial transformation. A common pathway is the oxidation of the 17-hydroxyl group to form estrone (E1). usda.gov E1 is also hormonally active, although generally less so than E2. Both E2 and E1 can be further degraded through the cleavage of their steroid rings, eventually leading to mineralization into carbon dioxide and water under certain conditions. nih.gov
A diverse range of bacteria capable of degrading estrogens has been isolated from various environments, including wastewater treatment plants, river sediments, and soils. nih.govnih.govnih.gov These include species from genera such as Rhodococcus, Pseudomonas, Alcaligenes, Acinetobacter, and Ochrobactrum. nih.govnih.gov For example, Rhodococcus sp. ED55 was shown to completely degrade 5 mg/L of E2 within 4 hours. nih.gov
The primary transformation pathway for E2-3S can be summarized as follows:
Deconjugation: this compound is converted to 17beta-estradiol (E2) through the action of microbial sulfatases. nih.gov
Oxidation: E2 is oxidized to estrone (E1). usda.gov
Metabolite Interconversion: The sulfate group can also be transferred, leading to the formation of estrone-3-sulfate (E1-3S) from E2-3S, which can then be deconjugated to E1. usda.govresearchgate.net
Therefore, the major metabolites of concern arising from the microbial biotransformation of this compound are 17beta-estradiol (E2) and estrone (E1), both of which are potent endocrine disruptors. nih.govusda.gov
| Parent Compound | Microbial Process | Key Metabolite(s) | Significance |
| This compound (E2-3S) | Deconjugation (Sulfatase activity) | 17beta-estradiol (E2) nih.gov | Release of a highly potent estrogen |
| 17beta-estradiol (E2) | Oxidation | Estrone (E1) usda.gov | Formation of another hormonally active estrogen |
| This compound (E2-3S) | Oxidation & Deconjugation | Estrone-3-sulfate (E1-3S), Estrone (E1) usda.gov | Alternative pathway to estrone formation |
| 17beta-estradiol (E2), Estrone (E1) | Ring Cleavage | Various intermediate products, CO2, H2O nih.gov | Complete degradation and detoxification |
Abiotic Degradation Mechanisms and Environmental Conditions
While microbial biotransformation is the dominant degradation pathway, abiotic processes can also contribute to the dissipation of this compound in the environment. These mechanisms include sorption, hydrolysis, and oxidation, and are influenced by environmental conditions such as soil composition, pH, and light exposure.
Sorption to soil and sediment particles can reduce the concentration of E2-3S in the aqueous phase, limiting its mobility. nih.gov However, studies have shown that sulfate conjugates are not as readily sorbed as their free estrogen counterparts. usda.gov The extent of sorption is influenced by the organic carbon content of the soil, with higher organic carbon leading to greater dissipation from the aqueous phase. nih.gov In sterilized soil-water systems, the aqueous dissipation half-life of E2-17S was found to be between 2.5 and 9.3 hours in topsoil with high organic carbon, whereas it remained largely in solution in subsoil with low organic carbon. nih.gov
Abiotic degradation can occur, particularly in sterile conditions where microbial activity is absent. In sterilized soil, a gradual loss of E2-3S has been observed, suggesting abiotic degradation pathways. usda.gov This could be catalyzed by metal oxides, such as manganese dioxide, and mineral surfaces present in the soil, leading to the oxidation of the steroid. usda.gov In these abiotic processes, hydroxylated metabolites of E2-17S have been identified. nih.gov
The pH of the surrounding water can also influence degradation rates. For example, the degradation of E2 using a UV/persulfate system, an advanced oxidation process, was found to be most effective at a neutral pH of 7.0. iwaponline.com The presence of certain ions in the water can also play a role; bromide and chloride ions were found to promote the degradation rate in this system, while bicarbonate had an inhibitory effect. iwaponline.com Photodegradation, or breakdown by light, is another potential abiotic pathway for the free estrogens that are formed from E2-3S, although this is less likely to be significant for the conjugate itself in soil and sediment environments. acs.org
| Abiotic Process | Controlling Factor | Effect on E2-3S / E2 | Research Finding |
| Sorption | Soil Organic Carbon (OC) | Increased sorption with higher OC | Aqueous dissipation half-life of 2.5-9.3h in high OC soil vs. minimal dissipation in low OC soil. nih.gov |
| Oxidation | Metal Oxides (e.g., MnO2) | Degradation of the steroid structure | Manganese dioxide can oxidize steroids via dehydrogenation and hydroxylation. usda.gov |
| Advanced Oxidation (UV/Persulfate) | pH | Degradation rate varies with pH | Optimal degradation of E2 observed at pH 7.0. iwaponline.com |
| Advanced Oxidation (UV/Persulfate) | Co-solutes | Can promote or inhibit degradation | Br- and Cl- promote degradation; HCO3- inhibits degradation. iwaponline.com |
Implications for Environmental Monitoring and Ecotoxicological Research
The environmental behavior of this compound has significant implications for both monitoring strategies and ecotoxicological research. The fact that the parent conjugate can be rapidly converted into the more potent free estrogens, E2 and E1, means that monitoring for only the parent compound would underestimate the true estrogenic risk to the environment. nih.gov Therefore, comprehensive environmental monitoring programs should include the analysis of both the conjugated and free forms of estrogens in water and soil samples. nih.gov
The European Union's Water Framework Directive has listed 17beta-estradiol as a priority pollutant, underscoring the regulatory concern over its presence in the environment. nih.gov The formation of E2 from its sulfate conjugate directly contributes to the environmental load of this priority substance.
From an ecotoxicological perspective, the degradation of E2-3S leads to the release of compounds known to have adverse effects on aquatic organisms. nih.gov Even at very low, environmentally relevant concentrations (ng/L range), E2 and E1 can cause endocrine disruption in fish, leading to effects such as the feminization of male fish, altered reproductive development, and population declines. nih.govacs.org Research has also shown that E2 can inhibit the growth of algae, which form the base of many aquatic food webs. nih.gov Therefore, understanding the transformation rates and pathways of E2-3S is crucial for accurately predicting the potential for such ecotoxicological effects in receiving environments. Future research should continue to focus on the combined toxicity of the mixture of estrogen conjugates and their metabolites as they occur in the environment.
Comparative Studies and Structure Activity Relationship Research
Differential Biological Activity of Other Estrogen-3-sulfates versus Estrogen-17-sulfates
The position of sulfation on the estrogen molecule is a critical determinant of its biological activity. The sulfation of estrogens predominantly occurs at the 3-phenolic group researchgate.net. This modification, catalyzed by estrogen sulfotransferases (SULTs) like SULT1E1, renders the estrogen molecule more water-soluble and, crucially, prevents it from binding to estrogen receptors, thereby inactivating it nih.govnih.gov. Consequently, estrogen-3-sulfates, such as estradiol-3-sulfate and estrone-3-sulfate, are hormonally inactive until the sulfate (B86663) group is removed by steroid sulfatase (STS) nih.gov.
In contrast, sulfation at the 17-hydroxyl group, to form compounds like 17beta-estradiol 17-sulfate (E2-17S), also occurs, though less is known about its prevalence and specific biological role compared to 3-sulfation. Research has focused on methods to determine various estrogen sulfates, including E2-17S and 17beta-estradiol 3,17-disulfate (E2-3,17S) in human urine nih.gov. The biological activity of these 17-sulfated estrogens would also be expected to be low, as any modification at the 17-position can interfere with binding to the estrogen receptor. The key to regaining activity for any sulfated estrogen is the enzymatic cleavage of the sulfate group. The differential activity, therefore, lies not in the inherent activity of the sulfated molecule itself, but rather in its susceptibility to and the tissue-specific expression of activating enzymes like STS and inactivating enzymes like SULTs.
Comparative Analysis with Glucuronide Conjugates of Estrogens (e.g., 17beta-estradiol-3-glucuronide)
Besides sulfation, glucuronidation is another major pathway for the conjugation and metabolism of estrogens. Both processes increase the water solubility of estrogens, facilitating their excretion, and create a circulating reservoir of inactive hormones that can be reactivated in target tissues researchgate.netwikipedia.org.
While sulfates are reported to be the most abundant circulating estrogen conjugates, they are followed by glucuronides researchgate.net. However, other sources suggest that glucuronides are the most abundant estrogen conjugates, with estrone (B1671321) glucuronide being the dominant metabolite of estradiol (B170435) wikipedia.org. This discrepancy may depend on the specific context and measurement methods. The formation of glucuronide conjugates is particularly significant with oral administration of estradiol wikipedia.org.
A key difference lies in the site of conjugation. While sulfation predominantly occurs at the C3 position, glucuronidation can happen at either the C3 or C17 hydroxyl group, with the C17 position being the main site for estradiol researchgate.netnih.gov. The enzymes responsible for deconjugation also differ: steroid sulfatase hydrolyzes sulfate esters, while β-glucuronidase cleaves glucuronide conjugates. The tissue-specific expression of these enzymes dictates the local bioavailability of active estrogens from their respective conjugated precursors. In vitro studies with human renal tissue have shown the formation of both sulfated and glucuronidated estrogens, with the major metabolites being estradiol-17-glucuronide, estrone sulfate, and estradiol-3-sulfate nih.gov.
| Feature | Estrogen Sulfates (e.g., E2S) | Estrogen Glucuronides (e.g., E2-3G) |
|---|---|---|
| Abundance in Circulation | Reported as the most abundant estrogen conjugates researchgate.net | Also highly abundant, particularly after oral estradiol administration wikipedia.org |
| Primary Conjugation Site | Predominantly at the 3-position phenolic hydroxyl group researchgate.net | Can occur at the 3- or 17-position hydroxyl group researchgate.net |
| Activating Enzyme | Steroid Sulfatase (STS) | β-glucuronidase |
| Function | Inactive circulating reservoir; prodrugs to active estrogens nih.gov | Inactive circulating reservoir; prodrugs to active estrogens wikipedia.org |
Research on Components of Conjugated Equine Estrogens (CEEs) and their Activity Profiles
Conjugated Equine Estrogens (CEEs), sold under the brand name Premarin, are a complex mixture of at least 10 different estrogen sulfate esters derived from the urine of pregnant mares nih.gov. The components include both ring B saturated estrogens, like those found in humans (estrone, 17beta-estradiol), and unique ring B unsaturated estrogens like equilin and equilenin nih.govnih.gov. All these components are present as sodium salts of their sulfate esters wikipedia.org.
Estrone sulfate (E1S) and equilin sulfate are the two main components of CEEs. E1S is the primary active component, making up about 50-70% of the total content, while equilin sulfate is the second most abundant, constituting about 20-30% wikipedia.orgdrugbank.com.
Both of these sulfated estrogens function as prodrugs. They are hormonally inactive in their conjugated form but are hydrolyzed by steroid sulfatase in the body to their active forms wikipedia.org.
Sodium Estrone Sulfate is a prodrug of estrone, which is then further converted to the more potent estradiol wikipedia.org.
Sodium Equilin Sulfate is a prodrug of equilin, which is subsequently metabolized to the highly potent 17β-dihydroequilin wikipedia.org.
The various estrogenic components within CEEs exhibit different biological potencies and affinities for the two main estrogen receptor subtypes, ERα and ERβ. Bioassays and receptor binding studies confirm that all 10 identified estrogen components are biologically active in their unconjugated forms nih.gov.
One of the most potent components is 17β-dihydroequilin. Although its sulfate form is a minor constituent of CEEs (0.5-4.0%), it is a major active metabolite of the much more abundant equilin sulfate wikipedia.orgiiab.me. 17β-dihydroequilin exhibits high estrogenic activity, with a binding affinity for ERα and ERβ that is comparable to or even slightly higher than that of estradiol itself nih.govwikipedia.org. It has about 200% of the relative potency of CEEs in the uterus wikipedia.org.
Research indicates that the ring B unsaturated estrogens, such as equilin and its metabolites, may interact differently with estrogen receptors compared to human estrogens. These equine-specific estrogens tend to show a higher affinity for ERβ, whereas estradiol binds with high affinity to both ERα and ERβ nih.govresearchgate.net. This differential receptor interaction may contribute to the unique tissue-specific effects observed with CEEs drugbank.com. Some components, like 17α-dihydroequilenin sulfate, have been shown to reduce plasma cholesterol without stimulating uterine growth in animal models, suggesting a selective estrogen receptor modulator (SERM)-like profile nih.govwikipedia.org.
| Component (Sulfate Ester) | Approximate Proportion (%) | Primary Active Metabolite(s) | Relative Binding Affinity (RBA) for ERα (Estradiol = 100%) iiab.me | Relative Binding Affinity (RBA) for ERβ (Estradiol = 100%) iiab.me | Notes |
|---|---|---|---|---|---|
| Estrone Sulfate | 49.1–61.5 iiab.me | Estrone, Estradiol | 26 | 52 | Primary component of CEEs wikipedia.org |
| Equilin Sulfate | 22.4–30.5 iiab.me | Equilin, 17β-dihydroequilin | 13 | 49 | Second major component of CEEs wikipedia.org |
| 17α-Dihydroequilin Sulfate | 13.5–19.5 iiab.me | 17α-Dihydroequilin | 41 | 32 | Considered to have low estrogenicity wikipedia.org |
| 17β-Dihydroequilin Sulfate | 0.5–4.0 iiab.me | 17β-dihydroequilin | 113 | 108 | Highly potent active metabolite wikipedia.org |
| 17β-Estradiol Sulfate | 0.56–0.9 iiab.me | 17β-Estradiol | 100 | 100 | Biologically identical to human estradiol droracle.ai |
Emerging Research Directions and Future Perspectives
Unraveling Undiscovered Metabolic Pathways and Novel Metabolites
While the primary metabolic pathways of 17beta-estradiol (E2) are well-documented, research is now venturing into less-explored territories to identify novel metabolites of its sulfated form, 17beta-estradiol sulfate (B86663) (E2S). The conversion of E2 to E2S is catalyzed by estrogen sulfotransferase (SULT1E1), rendering the hormone inactive. nih.gov Conversely, steroid sulfatase (STS) hydrolyzes E2S back to the active E2. nih.govwikipedia.org
Current investigations are exploring the potential for alternative metabolic routes beyond this primary axis. For instance, studies are examining the formation of various hydroxylated and methoxylated metabolites from estradiol (B170435) and estrone (B1671321), some of which may possess unique biological activities separate from their parent hormones. oup.comcapes.gov.br The role of different cytochrome P450 (CYP) isoforms in the oxidative metabolism of estradiol and estrone is a key area of this research, with studies systematically characterizing the metabolites formed by various human CYP enzymes. oup.com For example, CYP1A1 demonstrates high activity for 2-hydroxylation of 17beta-estradiol, while CYP1B1 primarily catalyzes the formation of catechol estrogens. oup.com Furthermore, the potential for E2S to be metabolized into other estrogen sulfates, such as estrone sulfate (E1S), which can then be converted to estrone and estradiol, adds another layer of complexity to its metabolic fate. wikipedia.org
Future research will likely focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, to comprehensively map the metabolic network of E2S and identify previously unknown metabolites in various tissues and biofluids. Understanding the biological significance of these novel metabolites is a crucial next step.
Deeper Understanding of Genetic Variants and Polymorphisms in Metabolism-Related Enzymes
Significant inter-individual variability exists in estrogen metabolism, much of which can be attributed to genetic variations in the enzymes responsible for these processes. nih.gov Key enzymes in this pathway include cytochrome P450s, catechol-O-methyltransferase (COMT), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). nih.gov
Single nucleotide polymorphisms (SNPs) in the genes encoding these enzymes can alter their activity, leading to variations in estrogen and estrogen sulfate levels. For example, polymorphisms in SULT1E1, the gene encoding estrogen sulfotransferase, have been linked to altered risks for hormone-dependent cancers such as breast, endometrial, and ovarian cancer. nih.gov The rs3736599 polymorphism in SULT1E1 has been associated with differences in DHEA sulfation and bone mineral density. mdpi.com
Similarly, genetic variations in STS, the gene for steroid sulfatase, can impact the reactivation of estrogen sulfates. nih.gov High STS activity is observed in a majority of breast, endometrial, and ovarian tumors, highlighting its potential role in the progression of these diseases. nih.gov Research is also delving into the genetic variability of other enzymes like CYP1A1, CYP1B1, and CYP17, which are involved in the broader estrogen metabolism pathway and have been associated with the risk of various cancers. nih.gov
Future research will focus on large-scale genomic studies to identify novel genetic variants influencing E2S metabolism and their functional consequences. This knowledge could lead to personalized risk assessments and therapeutic strategies for hormone-related conditions.
Advancements in Targeted Therapeutic Development and Diagnostic Tools for Hormone-Related Diseases
The central role of estrogen signaling in hormone-related diseases, particularly breast cancer, has driven the development of targeted therapies. nih.gov Sodium 17beta-estradiol sulfate, as a precursor to the potent estrogen 17beta-estradiol, is a key molecule in this context. wikipedia.org
Targeted Therapies:
Current therapeutic strategies for hormone receptor-positive (HR-positive) breast cancer include selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and aromatase inhibitors (AIs). nih.gov Emerging therapies that show promise in combination with hormone therapy include inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), mammalian target of rapamycin (B549165) (mTOR), and phosphoinositide 3-kinase (PI3K). cancer.org For instance, CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) can slow the growth of HR-positive breast cancer cells by halting cell division. cancer.org
Future therapeutic development may focus on directly targeting the enzymes that regulate E2S levels, such as STS inhibitors, to block the local production of active estrogens within tumors.
Diagnostic Tools:
Advances in molecular imaging are providing new ways to visualize and quantify estrogen receptor (ER) activity in vivo. Positron Emission Tomography (PET) using radiolabeled estradiol analogs, such as 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES), is a promising tool for assessing the ER status of primary and metastatic breast cancer. openmedscience.comnih.govyoutube.com This non-invasive technique can help determine which patients are likely to respond to hormone therapy and can be used to monitor treatment response. openmedscience.comcancer.gov In some cases, estradiol SPECT has identified cancers years before they were detectable by conventional methods. cancernetwork.com
Future research will likely focus on refining these imaging techniques for earlier and more accurate diagnosis, as well as for predicting therapeutic response and resistance in individual patients. cancer.gov
Comprehensive Investigations into Tissue-Specific Microenvironmental Regulation of Estrogen Sulfate Dynamics
The metabolism and action of estrogens, including the dynamics of estrogen sulfates, are not uniform throughout the body but are subject to intricate regulation within specific tissue microenvironments. nih.govmonash.edu The local interplay between cancer cells and the surrounding stroma, immune cells, and extracellular matrix can significantly influence estrogen signaling. nih.govnih.gov
For example, the expression and activity of enzymes like SULT1E1 and STS can vary between different tissues, leading to tissue-specific differences in the balance between E2S and active E2. nih.gov In the context of cancer, the tumor microenvironment can modulate estrogen metabolism to promote tumor growth and immune evasion. nih.gov Estrogen receptors are expressed in various immune cells, and estrogen signaling can regulate cytokine production and contribute to an immunosuppressive tumor microenvironment. nih.gov
Studies are beginning to explore how factors within the tumor microenvironment, such as hypoxia, can influence estrogen metabolism. For instance, in multicellular tumor spheroids, 17β-estradiol has been shown to upregulate energy metabolic pathways and cellular proliferation. frontiersin.orgnih.gov
Future research will need to employ sophisticated in vitro and in vivo models to dissect the complex interplay between the tissue microenvironment and estrogen sulfate dynamics. This will provide a more nuanced understanding of hormone action in both physiological and pathological states.
Refined Methodologies for Environmental Risk Assessment and Remediation of Estrogen Conjugates
The release of estrogens and their conjugates into the environment, primarily through wastewater, is a growing concern due to their potential to disrupt the endocrine systems of aquatic organisms. oup.comusda.gov While conjugated estrogens like 17beta-estradiol sulfate are generally considered less biologically active, they can be deconjugated by bacteria in the environment to release the potent parent estrogens. mdpi.com
Risk Assessment:
Current environmental risk assessment methodologies involve measuring the concentrations of parent and conjugated estrogens in water bodies and comparing them to predicted no-effect concentrations (PNECs). oup.com Studies have shown that while concentrations of individual estrogens may be low, the combined estrogenicity of multiple compounds can pose a significant risk to aquatic life. oup.comusda.gov Risk assessment approaches, such as calculating risk quotients, help to prioritize which compounds and locations require the most attention. oup.comoup.com
Remediation Methodologies:
Conventional wastewater treatment plants were not designed for the efficient removal of trace contaminants like estrogens. youtube.com Therefore, research is focused on developing and refining advanced and nature-based treatment technologies. Advanced methods like nanofiltration, reverse osmosis, and advanced oxidation processes have shown high removal efficiencies but can be costly. mdpi.com
Nature-based solutions, such as treatment wetlands and high-rate algal ponds, are being explored as economically feasible and effective alternatives, with some systems achieving over 80% removal of estrogens. frontiersin.orgnih.gov Research is also investigating the use of specific materials like biochar and certain types of algae to enhance removal. frontiersin.org Other innovative approaches include the use of biogenic platinum nanoparticles as reductive catalysts to break down estrogens. mdpi.com
Future efforts will focus on developing more comprehensive and cost-effective strategies for monitoring and removing estrogen conjugates from the environment to protect ecosystem health. This will likely involve a combination of improved wastewater treatment technologies and a better understanding of the environmental fate and transport of these compounds.
Q & A
Q. What analytical techniques are recommended for characterizing Sodium 17β-estradiol sulfate’s structural and chemical properties?
Sodium 17β-estradiol sulfate should be characterized using high-resolution mass spectrometry (HRMS) to confirm its molecular weight (374.43 g/mol) and isotopic pattern . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the sulfation position and stereochemistry, particularly the C3-O-sulfate group and β-configuration of the estradiol backbone . Additionally, HPLC with UV detection can assess purity, while X-ray crystallography (if applicable) resolves crystalline structure. Reference standards should align with pharmacopeial guidelines (e.g., USP/EP) for traceability .
Q. What safety precautions are essential when handling Sodium 17β-estradiol sulfate in laboratory settings?
Based on Safety Data Sheets (SDS), researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its classification as a suspected carcinogen (H351) and reproductive toxicant (H360FD) . Work should occur in a fume hood to minimize inhalation risks. Contaminated surfaces require deactivation with 70% ethanol, and waste must comply with hazardous material disposal protocols under Regulation (EC) No. 1272/2008 .
Q. How should Sodium 17β-estradiol sulfate be stored to ensure stability?
The compound should be stored desiccated at -20°C in amber glass vials to prevent degradation via hydrolysis or photolysis. Avoid freeze-thaw cycles, as repeated temperature fluctuations may compromise sulfate ester stability .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the estrogenic activity of Sodium 17β-estradiol sulfate across different cell models?
Discrepancies often arise from tissue-specific expression of sulfatases and 17β-hydroxysteroid dehydrogenases (17β-HSDs). For example, endometriotic lesions exhibit elevated 17β-HSD activity (converting estrone to estradiol) and reduced inactivation pathways, leading to higher local estradiol levels compared to other tissues . Experimental designs should include controls for sulfatase inhibitors (e.g., STX64) and measure enzyme kinetics in target cell lines to contextualize activity .
Q. What experimental models are suitable for studying the metabolic pathways of Sodium 17β-estradiol sulfate in hormone-dependent diseases?
In vivo models like ovariectomized mice treated with azoxymethane/dextran sulfate sodium (AOM/DSS) simulate colitis-associated carcinogenesis, where Sodium 17β-estradiol sulfate’s role in modulating colonic permeability and inflammation can be quantified via ELISA for TFF1 (an estrogen-responsive biomarker) . In vitro, human umbilical vein endothelial cells (HUVECs) pre-treated with 17β-estradiol sulfate and exposed to oxidative stress (e.g., H₂O₂) can elucidate its protective effects via Bcl-2 expression assays .
Q. How should researchers design dose-response studies to evaluate the dual agonist/antagonist effects of Sodium 17β-estradiol sulfate on estrogen receptors (ERs)?
Use ERα/ERβ-specific reporter cell lines (e.g., ERα-HeLa and ERβ-HeLa) with luciferase assays. Titrate Sodium 17β-estradiol sulfate across a logarithmic concentration range (1 nM–10 μM) and co-administer selective ER modulators (e.g., ICI 182,780) to distinguish receptor subtype activity . Include estradiol and estrone sulfate as positive/negative controls. Data analysis should employ Hill slope models to quantify EC₅₀ and efficacy differences between ER subtypes.
Q. What methodological strategies mitigate confounding variables in studies analyzing Sodium 17β-estradiol sulfate’s role in hormone metabolism?
- Sample preparation : Use charcoal-stripped serum in cell culture media to eliminate endogenous estrogen interference .
- Enzyme activity assays : Quantify sulfatase and 17β-HSD activities via HPLC with radiolabeled substrates (e.g., ³H-estrone sulfate) to track conversion rates .
- Data normalization : Express results relative to housekeeping genes (e.g., GAPDH) and protein content (Bradford assay) to control for tissue heterogeneity .
Data Interpretation and Validation
Q. How can researchers validate the specificity of antibodies used in immunoassays for Sodium 17β-estradiol sulfate?
Perform cross-reactivity tests against structurally similar compounds (e.g., estrone sulfate, estradiol-3-sulfate) using competitive ELISA. Confirm results with mass spectrometry (LC-MS/MS) to ensure detected signals correspond to the intact sodium adduct (m/z 374.1164) .
Q. What statistical approaches address variability in Sodium 17β-estradiol sulfate’s pharmacokinetic parameters across preclinical studies?
Apply mixed-effects modeling to account for inter-individual variability in absorption and metabolism. Non-compartmental analysis (NCA) can estimate AUC and half-life, while bootstrap resampling (1,000 iterations) quantifies confidence intervals for parameters like Cₘₐₓ and Tₘₐₓ .
Ethical and Reporting Standards
Q. How should researchers report limitations in studies involving Sodium 17β-estradiol sulfate to maintain scientific rigor?
Explicitly state batch-to-batch variability in compound purity (e.g., via CoA documentation) and potential off-target effects on non-ER pathways (e.g., membrane GPER receptors). Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
